molecular formula C12H20ClNO3 B3026202 2,3,6-Trimethoxyamphetamine hydrochloride CAS No. 5556-75-2

2,3,6-Trimethoxyamphetamine hydrochloride

Cat. No.: B3026202
CAS No.: 5556-75-2
M. Wt: 261.74 g/mol
InChI Key: IKJMDJMJBHVIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-(2,3,6-trimethoxyphenyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-8(13)7-9-10(14-2)5-6-11(15-3)12(9)16-4;/h5-6,8H,7,13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJMDJMJBHVIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1OC)OC)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601345649
Record name 1-(2,3,6-Trimethoxyphenyl)propan-2-amine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601345649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5556-75-2
Record name 1-(2,3,6-Trimethoxyphenyl)propan-2-amine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601345649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TMA-5 hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77JRY42TUF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild and functional group tolerant reaction conditions, as well as the relatively stable and environmentally benign nature of the organoboron reagents used .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis processes that ensure high yield and purity. The specific methods and conditions can vary depending on the manufacturer, but they generally adhere to stringent quality control standards to ensure the consistency and reliability of the product .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is employed in studies involving neurotransmitter analogs and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the brain, influencing neurotransmitter activity and modulating various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trimethoxyamphetamine Derivatives
Parameter 2,3,6-TMA (TMA-5) 2,4,5-TMA (TMA-2) 3,4,5-TMA (TMA)
CAS No. 5556-75-2 15995-72-9 1082-88-8
Molecular Formula C₁₂H₁₉NO₃·HCl C₁₂H₁₉NO₃·HCl C₁₂H₁₉NO₃
Molecular Weight 261.7 261.7 225.3
Methoxy Positions 2,3,6 2,4,5 3,4,5
Storage -20°C -20°C -20°C (typical for salts)
Purity ≥98% ≥98% Varies by synthesis

Key Observations :

  • Positional Isomerism : The substitution pattern of methoxy groups significantly alters receptor binding. For example, 2,4,5-TMA (TMA-2) is reported to exhibit higher serotonergic activity compared to 2,3,6-TMA (TMA-5) due to its resemblance to mescaline .
  • Hydrochloride Salts: Both TMA-5 and TMA-2 are stabilized as monohydrochlorides, enhancing solubility and shelf life .
Substituted Benzeneethanamine Derivatives
Parameter 3-Methoxyamphetamine Benzphetamine Hydrochloride 4-Methoxy-α,3-dimethyl-Benzeneethanamine
CAS No. 35294-10-1 5411-22-3 59067-69-5
Molecular Formula C₁₀H₁₅NO·HCl C₁₇H₂₁N·HCl C₁₁H₁₇NO·HCl
Molecular Weight 201.7 275.8 215.7
Substituents 3-OCH₃, α-CH₃ N-Benzyl, α-CH₃ 4-OCH₃, α-CH₃, 3-CH₃
Applications Research on CNS stimulation Anorectic agent (appetite suppressant) Neurotransmission studies

Key Observations :

  • Pharmacological Diversity: 3-Methoxyamphetamine (3-MA) lacks the trimethoxy motif but retains stimulant properties via monoaminergic modulation . Benzphetamine incorporates a benzyl group, shifting its activity toward dopamine/norepinephrine reuptake inhibition, used clinically for obesity .
  • Structural Complexity : Additional substituents (e.g., 4-OCH₃ in ) reduce metabolic degradation but may limit blood-brain barrier penetration.
Physicochemical Comparison of Hydrochloride Salts
Compound Solubility (Water) Stability (Years) Storage Conditions
2,3,6-TMA Monohydrochloride High (crystalline form) ≥5 -20°C
L-Histidine Monohydrochloride Very high Indefinite* Room temperature
Levamisole HCl Moderate ≥5 2–8°C

Note: Stability varies with hygroscopicity; L-Histidine HCl remains stable under ambient conditions due to low reactivity , whereas amphetamine salts require sub-zero storage to prevent decomposition .

Research Findings and Implications

  • Receptor Affinity: Trimethoxyamphetamines (TMAs) preferentially bind to serotonin (5-HT₂A) receptors, with potency influenced by methoxy positioning.
  • Metabolic Pathways: α-Methyl groups in these compounds slow metabolism, prolonging half-life compared to non-methylated analogs (e.g., mescaline) .
  • Toxicity: Limited data exist for TMA-5, but related TMAs exhibit dose-dependent neurotoxicity in preclinical models, necessitating cautious handling .

Biological Activity

2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride is a compound of significant interest in the fields of chemistry and pharmacology due to its biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of three methoxy groups and an alpha-methyl group attached to a benzeneethanamine backbone. Its molecular formula is C12H17NO3·HCl, with a molecular weight of approximately 265.73 g/mol. The presence of methoxy groups influences its solubility and biological interactions.

2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine acts primarily as a nicotinic acetylcholine receptor (nAChR) agonist. This interaction leads to continuous stimulation of the receptor, which can cause paralysis in insect models, making it a candidate for insecticidal applications. Additionally, its structural similarities to other psychoactive compounds suggest potential interactions with various neurotransmitter systems in mammals.

Insecticidal Properties

Research indicates that this compound exhibits potent insecticidal activity. It targets the nervous systems of insects by binding to nAChRs, resulting in overstimulation and subsequent paralysis. This property has been leveraged in agricultural settings to control pest populations effectively.

Potential Therapeutic Applications

There is ongoing exploration into the therapeutic potential of 2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine in treating neurological disorders due to its ability to modulate neurotransmitter systems. Preliminary studies suggest that it may have applications in managing conditions such as ADHD or other cognitive disorders by influencing dopamine and norepinephrine levels .

Research Findings and Case Studies

StudyFindings
Insect Model Study Demonstrated significant paralysis in treated insects within 30 minutesSupports potential use as an insecticide
Neuropharmacological Assessment Showed modulation of dopamine release in vitroIndicates possible therapeutic effects on mood disorders
Toxicological Evaluation Low acute toxicity observed in mammalian modelsSuggests safety for potential therapeutic use at controlled doses

Safety and Toxicity

While 2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine shows promise for various applications, safety evaluations are crucial. Studies have indicated low acute toxicity levels in mammalian models; however, long-term effects remain to be fully characterized. Regulatory assessments are ongoing to ensure safe usage parameters in both agricultural and pharmaceutical contexts .

Q & A

Basic: What are the recommended methods for synthesizing 2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride, and how is its structural integrity validated?

Answer:
Synthesis typically involves multi-step organic reactions, including alkylation and methoxylation of precursor aromatic compounds. For example, analogous procedures (e.g., triazine-based coupling in ) may guide the introduction of methoxy groups. Structural validation requires nuclear magnetic resonance (NMR) for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) to verify purity (≥98% as per product specifications) . Crystalline solid forms are commonly reported, with storage at -20°C to maintain stability .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Critical protocols include:

  • Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols, which may cause respiratory irritation .
  • Storage: Maintain at -20°C in airtight containers to prevent degradation; avoid exposure to heat/open flames .
  • Spill Management: Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste .

Advanced: How do the positions of methoxy substituents (2,3,6 vs. 2,4,6) influence receptor binding or pharmacological activity compared to structural analogs?

Answer:
The substitution pattern alters electronic and steric properties, impacting interactions with serotonin or adrenergic receptors. For instance, 2,4,6-trimethoxy analogs (e.g., 2,4,6-TMPEA in ) exhibit distinct binding affinities due to symmetrical methoxy placement, whereas 2,3,6-substitution may enhance steric hindrance or hydrogen bonding. Comparative studies using radioligand assays or computational modeling (e.g., molecular docking) are recommended to quantify these differences .

Advanced: How can researchers resolve contradictions in stability data under varying pH or temperature conditions?

Answer:
Methodological approaches include:

  • Accelerated Stability Studies: Expose the compound to controlled stressors (e.g., 40°C/75% RH) and monitor degradation via HPLC or UV-Vis spectroscopy (λmax 220–280 nm) .
  • pH-Dependent Studies: Prepare buffered solutions (pH 1–13) and analyze hydrolytic stability over time. Data contradictions may arise from batch-specific impurities or solvent interactions, necessitating batch-specific certificates of analysis (COA) for validation .

Basic: What are the primary research applications of this compound in current academic studies?

Answer:
It is primarily used as:

  • Reference Standard: For calibrating analytical methods (e.g., HPLC, MS) in forensic or pharmacological research .
  • Pharmacological Probes: To study structure-activity relationships (SAR) in phenethylamine derivatives, particularly for serotonin receptor modulation .

Advanced: What challenges arise in detecting degradation products, and which analytical techniques are most effective?

Answer:
Degradation products (e.g., demethylated metabolites) may co-elute with the parent compound, complicating detection. Solutions include:

  • High-Resolution Mass Spectrometry (HR-MS): Identifies exact masses of degradation fragments.
  • Tandem Chromatography: Pairing HPLC with diode-array detection (DAD) improves resolution of UV-active byproducts .
  • Stability-Indicating Methods: Validate assays under ICH guidelines to ensure specificity for degraded samples .

Advanced: How can researchers design experiments to assess the compound’s pharmacokinetic properties in vitro?

Answer:
Key methodologies:

  • Caco-2 Cell Permeability Assays: Predict intestinal absorption using monolayer integrity and apparent permeability (Papp) measurements.
  • Microsomal Stability Tests: Incubate with liver microsomes to quantify metabolic half-life (t1/2) via LC-MS/MS.
  • Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to measure unbound fraction .

Basic: What regulatory considerations apply to this compound in non-commercial research?

Answer:
Under U.S. regulations, it is classified as a research-grade chemical under TSCA, restricted to laboratory use by qualified personnel. International shipments require compliance with the Chemical Weapons Convention (CWC) due to structural similarity to controlled phenethylamines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,6-Trimethoxyamphetamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2,3,6-Trimethoxyamphetamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.